molecular formula C11H17ClN2O2 B11865816 tert-Butyl (4-aminophenyl)carbamate hydrochloride

tert-Butyl (4-aminophenyl)carbamate hydrochloride

Cat. No.: B11865816
M. Wt: 244.72 g/mol
InChI Key: IQFPJWUWZQKABP-UHFFFAOYSA-N
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Description

Tert-Butyl (4-aminophenyl)carbamate hydrochloride is a chemical compound with the molecular formula C11H16N2O2·HCl. It is commonly used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions. The compound appears as a white crystalline solid and is soluble in common organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-aminophenyl)carbamate hydrochloride typically involves the reaction of 4-aminophenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is typically purified using industrial-scale crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl (4-aminophenyl)carbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-Butyl (4-aminophenyl)carbamate hydrochloride has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in the synthesis of complex organic molecules.

    Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of drug candidates and as an intermediate in the synthesis of active pharmaceutical ingredients.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (4-aminophenyl)carbamate hydrochloride primarily involves its role as a protecting group. The tert-butyl group stabilizes the amine, preventing unwanted reactions during synthetic processes. Upon completion of the desired reactions, the tert-butyl group can be removed under mild acidic conditions, releasing the free amine for further use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-Butyl (4-aminophenyl)carbamate hydrochloride is unique due to its specific combination of a tert-butyl group and an aminophenyl group, which provides stability and ease of removal under mild conditions. This makes it particularly useful as a protecting group in organic synthesis .

Properties

Molecular Formula

C11H17ClN2O2

Molecular Weight

244.72 g/mol

IUPAC Name

tert-butyl N-(4-aminophenyl)carbamate;hydrochloride

InChI

InChI=1S/C11H16N2O2.ClH/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9;/h4-7H,12H2,1-3H3,(H,13,14);1H

InChI Key

IQFPJWUWZQKABP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)N.Cl

Origin of Product

United States

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